molecular formula C13H19Cl2N B1433921 4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride CAS No. 1795508-35-8

4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride

Cat. No.: B1433921
CAS No.: 1795508-35-8
M. Wt: 260.2 g/mol
InChI Key: XNAGCKHTTZXKGK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group and an ethyl group attached to the piperidine ring

Scientific Research Applications

4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenylhydrazine hydrochloride, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer. It is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the piperidine ring. The final product is obtained by treating the piperidine derivative with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine
  • 4-(4-Chlorophenyl)-piperidine
  • 4-(4-Chlorobenzoyl)piperidine

Uniqueness

4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride is unique due to the presence of both the chlorophenyl and ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-chlorophenyl)-4-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c1-2-13(7-9-15-10-8-13)11-3-5-12(14)6-4-11;/h3-6,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAGCKHTTZXKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride
Reactant of Route 2
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride
Reactant of Route 3
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride
Reactant of Route 4
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride
Reactant of Route 5
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride
Reactant of Route 6
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride

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